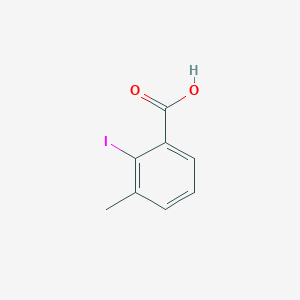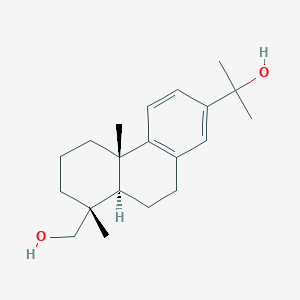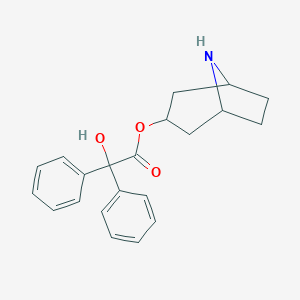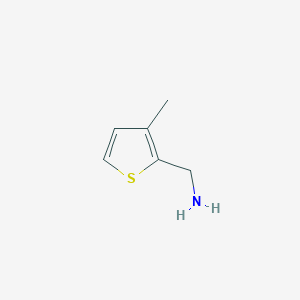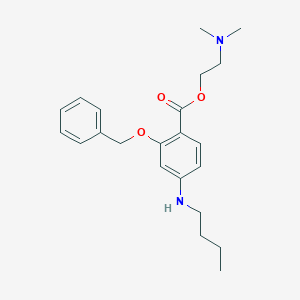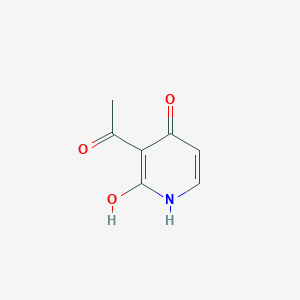![molecular formula C10H18O B027289 [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol CAS No. 104104-38-3](/img/structure/B27289.png)
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol, also known as geraniol, is a natural monoterpenoid alcohol that is found in various plants, including roses, lemongrass, and geraniums. Geraniol has been extensively studied for its various biological activities and is commonly used in the fragrance and flavor industry.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Catalysis
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol has been utilized in the enantioselective synthesis of various compounds. For example, it has been used as a catalyst in the enantioselective epoxidation of α,β-enones, leading to the formation of epoxides with high enantioselectivities (Lu et al., 2008). Similarly, its derivatives have been involved in the asymmetric synthesis of (+)-grandisol, a component of the cotton boll weevil's pheromone, demonstrating its utility in producing biologically significant molecules (Hamon & Tuck, 2000).
Organic Synthesis and Compound Development
This compound and its derivatives have shown potential in the development of novel organic synthesis methods. For example, oxidations of specific derivatives have been studied for the production of allylic alcohols and other products, showcasing its versatility in organic chemistry (Gimazetdinov et al., 2018). Additionally, its use in the synthesis of chiral ligands for catalytic reactions further exemplifies its role in the development of new synthetic methods (Alvarez-Ibarra et al., 2010).
Catalysis and Reaction Development
The compound has also been instrumental in catalysis research. For instance, it has been used in the heteropoly acid-catalyzed synthesis of various derivatives through oxonium-ene cyclization, demonstrating its role in environmentally friendly catalytic methods (Anjibabu et al., 2013). Its derivatives have been pivotal in exploring new catalytic reactions and mechanisms, further expanding its utility in the field of chemistry.
Biomimetic Chemistry and Ligand Development
Some derivatives of [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol have been explored for potential use in biomimetic chemistry, particularly as precursors for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023). This highlights its potential in developing new materials and compounds that mimic biological systems.
Propiedades
Número CAS |
104104-38-3 |
|---|---|
Nombre del producto |
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H18O/c1-7-5-9(6-11)10(3,4)8(7)2/h5,8-9,11H,6H2,1-4H3/t8-,9+/m1/s1 |
Clave InChI |
KMSIDXMGNKQFNQ-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1C(=C[C@H](C1(C)C)CO)C |
SMILES |
CC1C(=CC(C1(C)C)CO)C |
SMILES canónico |
CC1C(=CC(C1(C)C)CO)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



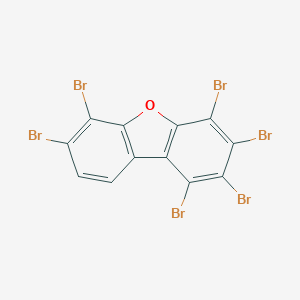
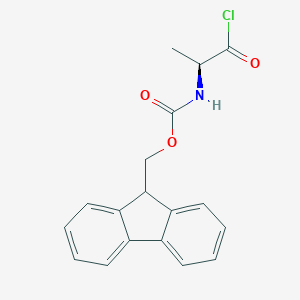
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)
